

Application Notes and Protocols for Assessing Mitophagy with USP30-I-1

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of human pathologies, including neurodegenerative diseases like Parkinson's, cardiovascular diseases, and cancer.[1] The PINK1/Parkin pathway is a key signaling cascade that mediates the clearance of damaged mitochondria. In this pathway, the deubiquitinase (DUB) USP30 acts as a negative regulator, removing ubiquitin chains from mitochondrial outer membrane proteins that are essential for initiating mitophagy.[2][3]

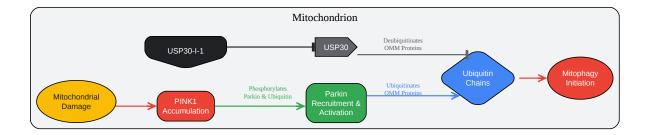
USP30-I-1 is a selective and potent inhibitor of USP30 with an IC50 of 94 nM.[4] By inhibiting USP30, **USP30-I-1** promotes the accumulation of ubiquitin on the mitochondrial surface, thereby enhancing Parkin-mediated mitophagy.[5][6] This makes **USP30-I-1** a valuable tool for studying the molecular mechanisms of mitophagy and a potential therapeutic agent for diseases associated with impaired mitochondrial clearance.[7][8]

These application notes provide detailed protocols for assessing the effects of **USP30-I-1** on mitophagy using common laboratory techniques.

Signaling Pathway and Mechanism of Action



The PINK1/Parkin pathway is a primary mechanism for initiating mitophagy in response to mitochondrial damage. USP30 directly counteracts this pathway.



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Caption: PINK1/Parkin pathway and USP30 inhibition.

Experimental Protocols

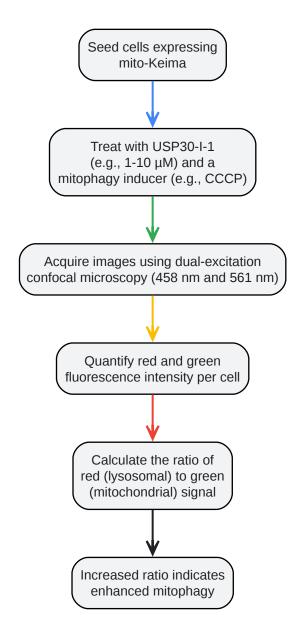
Here we provide detailed protocols for assessing mitophagy in cultured cells treated with **USP30-I-1**.

Fluorescence Microscopy-Based Assessment of Mitophagy

Fluorescence microscopy is a powerful technique to visualize and quantify mitophagy at the single-cell level.[9][10]

The mito-Keima reporter is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix.[11] It emits green fluorescence at the neutral pH of healthy mitochondria and red fluorescence in the acidic environment of the lysosome following mitophagy.[12] An increase in the red/green fluorescence ratio indicates an increase in mitophagic flux.





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Caption: Workflow for the mito-Keima mitophagy assay.

Protocol:

- Cell Culture and Transfection:
 - Plate cells (e.g., HeLa or SH-SY5Y) on glass-bottom dishes suitable for live-cell imaging.
 - Transfect cells with a plasmid encoding mitochondria-targeted Keima (mt-Keima) and allow for expression for 24-48 hours.



• Treatment:

- Treat cells with the desired concentration of USP30-I-1 (a typical starting range is 1-10 μM) for a specified duration (e.g., 4-24 hours).[13]
- Include appropriate controls: vehicle control (e.g., DMSO), positive control for mitophagy induction (e.g., 10 μM CCCP or Oligomycin/Antimycin A for 4-6 hours), and a negative control (e.g., a known inhibitor of autophagy like Bafilomycin A1).[14]

Imaging:

- Image live cells using a confocal microscope equipped with environmental control (37°C, 5% CO2).
- Acquire images using sequential excitation at ~458 nm (for neutral pH) and ~561 nm (for acidic pH), with emission collected at >600 nm.[11]

• Image Analysis:

- Quantify the area of red puncta (mitochondria in lysosomes) and the total area of green fluorescence (total mitochondria) per cell using image analysis software (e.g., ImageJ/Fiji).
- Calculate the mitophagy index as the ratio of the red fluorescent area to the green fluorescent area.[15]

This method involves labeling mitochondria and lysosomes and quantifying their colocalization as a measure of mitophagy.[16]

Protocol:

- Cell Culture and Treatment:
 - Plate cells on coverslips in a multi-well plate.
 - Treat cells with **USP30-I-1** and controls as described in the mito-Keima protocol.
- Staining:

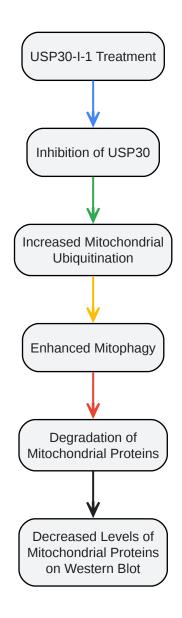


- Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Block with 3% BSA in PBS for 1 hour.
- Incubate with primary antibodies against a mitochondrial marker (e.g., TOM20 or HSP60)
 and a lysosomal marker (e.g., LAMP1) overnight at 4°C.[17]
- Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature.
- Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining.
- Imaging and Analysis:
 - Acquire images using a confocal microscope.
 - Quantify the colocalization of the mitochondrial and lysosomal signals using Pearson's correlation coefficient or Mander's overlap coefficient in image analysis software. An increase in colocalization suggests enhanced mitophagy.[16]

Western Blotting for Mitophagy Markers

Western blotting can be used to assess the degradation of mitochondrial proteins as an indicator of mitophagy.[9]





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Caption: Logic of Western blot analysis for mitophagy.

Protocol:

- Cell Lysis:
 - Treat cells with USP30-I-1 and controls as previously described. To observe the
 accumulation of autophagosomes containing mitochondria, a lysosomal inhibitor like
 Bafilomycin A1 (100 nM for the last 4 hours of treatment) should be used.[14]



- Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
- Protein Quantification and SDS-PAGE:
 - Determine protein concentration using a BCA assay.
 - Separate equal amounts of protein (20-30 μg) on an SDS-polyacrylamide gel.
- Immunoblotting:
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with primary antibodies against mitochondrial proteins (e.g., TOM20, TIM23, COX IV, or VDAC) and an autophagy marker (e.g., LC3B). A loading control (e.g., β-actin or GAPDH) is essential.[9][17]
 - Wash and incubate with HRP-conjugated secondary antibodies.
 - Detect signals using an enhanced chemiluminescence (ECL) substrate.
- Analysis:
 - Quantify band intensities using densitometry.
 - A decrease in the levels of mitochondrial proteins and an increase in the LC3-II/LC3-I ratio upon treatment with USP30-I-1 (especially in the presence of a lysosomal inhibitor) indicates enhanced mitophagic flux.[17]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies assessing the effect of USP30 inhibition on mitophagy.

Table 1: Effect of USP30 Inhibition on Mitophagic Flux (mito-Keima Assay)



Cell Line	Treatment	Mitophagy Index (Red/Green Ratio, Fold Change vs. Control)	Reference
SH-SY5Y	USP30 siRNA	~1.8	[15]
SH-SY5Y	USP30 Inhibitor (3 μM) + FCCP	~2.5	[13]
hTERT-RPE1	USP30 siRNA	~2.0	[18]

Table 2: Effect of USP30 Inhibition on Mitochondrial Protein Levels (Western Blot)

Cell Line	Treatment	Protein	Protein Level (% of Control)	Reference
PARK2 KO Neurons	USP30 Inhibitor (3 μM) + CCCP	TOM20	Decreased vs. CCCP alone	[19]
PARK2 KO Neurons	USP30 Inhibitor (3 μM) + CCCP	HSP60	Decreased vs. CCCP alone	[19]
HeLa-Parkin	USP30 Knockdown + Oligomycin/Anti mycin A	TOM20	~40%	[18]

Table 3: Effect of USP30 Inhibition on p-Ser65-Ubiquitin Levels



Cell Model	Treatment	p-Ser65-Ubiquitin Level (Fold Change vs. Control)	Reference
Dopaminergic Neurons	USP30 Inhibitor (1 μΜ)	~1.5	[15]
Astrocytes	USP30 Inhibitor (1 μΜ)	~1.7	[15]
Parkin+/+ Fibroblasts	USP30 Inhibitor + FCCP	Increased vs. FCCP alone	[5]

Conclusion

USP30-I-1 is a powerful tool for modulating and studying mitophagy. The protocols outlined in these application notes provide robust methods for assessing the impact of USP30 inhibition on this critical cellular process. By employing a combination of fluorescence microscopy and biochemical assays, researchers can obtain comprehensive and quantitative data on the role of USP30 in mitochondrial quality control and its potential as a therapeutic target.

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